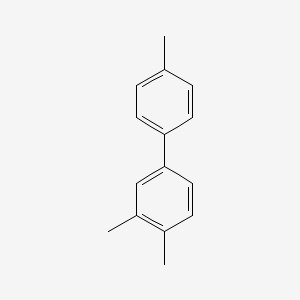

3,4,4'-Trimethyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-4-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-11-4-7-14(8-5-11)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLWGFRPPLURHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497645 | |

| Record name | 3,4,4'-Trimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66483-38-3 | |

| Record name | 3,4,4'-Trimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,4 Trimethyl 1,1 Biphenyl and Analogous Derivatives

Established Cross-Coupling Reactions in Biaryl Synthesis

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon bonds. Several named reactions have proven particularly effective for the synthesis of substituted biphenyls.

Suzuki-Miyaura Cross-Coupling Approaches for Substituted Biphenyls

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. wikipedia.org This method is widely used for synthesizing a variety of compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The reaction's popularity stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. researchgate.net

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The synthesis of functionalized 2-(substituted biphenyl) benzimidazoles has been successfully achieved using this methodology. researchgate.net For instance, the coupling of 2-bromophenyl)diphenylarsine with various aryl boronic acids, catalyzed by palladium, yields biarylarsine ligands in high yields (80–99%). rsc.org The reaction conditions can be optimized for challenging substrates, such as 2-nitrophenylboronic acids, which are prone to degradation. uio.no

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |

| Aryl Halide | Arylboronic Acid | Pd(OAc)2/Ligand | Cs2CO3 | ortho-di/trisubstituted biphenyls | Good |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)2/Ligand | Cs2CO3 | ortho-substituted biphenyls | - |

| 4-bromobenzaldehyde | 2,4,6-Trimethylphenylboronic acid | Bis(triphenylphosphine)palladium dichloride | Sodium carbonate | [1,1'-Biphenyl]-4-carboxaldehyde, 2',4',6'-trimethyl- | 80% chemicalbook.com |

| 2-bromoaniline | 4-methoxycarbonylphenylboronic acid | - | - | Substituted biphenyl (B1667301) | Good uio.no |

Ullmann Coupling and its Mechanistic Variants

The Ullmann reaction, discovered by Fritz Ullmann, is a classic method for synthesizing symmetrical biaryls by coupling two molecules of an aryl halide in the presence of copper metal at high temperatures. byjus.comorganic-chemistry.org While traditionally requiring stoichiometric copper and harsh conditions, modern advancements have introduced catalytic systems involving palladium, nickel, gold nanoparticles, and bimetallic species, allowing for milder reaction conditions. byjus.comrsc.orgwikipedia.org

The mechanism is thought to involve the formation of an organocopper intermediate which then reacts with a second aryl halide molecule. wikipedia.org Mechanistic studies suggest that the reaction likely proceeds through an oxidative addition/reductive elimination pathway with a Cu(I) species. organic-chemistry.org The Ullmann reaction can be used to synthesize both symmetrical and unsymmetrical biphenyls, with the latter often requiring one reactant to be in excess. byjus.com It has also been applied to the synthesis of chiral biaryls from chiral starting materials. wikipedia.org

Stille and Negishi Cross-Coupling Strategies

The Stille coupling , developed by John K. Stille, is a versatile palladium-catalyzed reaction that couples an organotin compound with an organohalide. rsc.orgikm.org.my A key advantage of the Stille reaction is the stability and tolerance of organotin reagents to a wide variety of functional groups. rsc.orgmdpi.com However, the toxicity of organotin compounds is a significant drawback. rsc.org The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org It has been widely applied in the synthesis of complex molecules, including natural products. mdpi.com

The Negishi coupling utilizes organozinc reagents, which are coupled with organohalides in the presence of a nickel or palladium catalyst. rsc.orgwikipedia.org This method is known for its high reactivity, selectivity, and mild reaction conditions, making it a powerful tool for C-C bond formation. acs.orgacs.org The Negishi coupling is particularly useful for synthesizing unsymmetrical biaryls and has been applied to the synthesis of complex molecules and materials. rsc.orgnih.gov The choice between nickel and palladium catalysts can influence the reaction's efficiency and functional group tolerance. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Stille Coupling | Organotin | Palladium | Tolerates many functional groups, but tin reagents are toxic. rsc.org |

| Negishi Coupling | Organozinc | Palladium or Nickel | High reactivity and selectivity under mild conditions. wikipedia.orgacs.org |

Kumada and Hiyama Cross-Coupling Methodologies

The Kumada coupling , the first reported palladium- or nickel-catalyzed cross-coupling reaction, involves the reaction of a Grignard reagent with an organohalide. organic-chemistry.orgrug.nl This method is economically advantageous and is a preferred method for the large-scale synthesis of unsymmetrical biaryls. organic-chemistry.orgrug.nl A limitation of the Kumada coupling is the reactivity of the Grignard reagent, which restricts the types of functional groups that can be present in the reaction partners. rug.nl Nickel-catalyzed versions are common, and the reaction can be performed in various solvents, including water under certain conditions. researchgate.netmdpi.com

The Hiyama coupling , reported by Tamejiro Hiyama, utilizes organosilanes as the organometallic partner in a palladium- or nickel-catalyzed cross-coupling with organohalides. numberanalytics.com A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comthieme-connect.com Hiyama coupling is valued for the low toxicity and stability of organosilanes and provides a practical route to biaryl structures. thieme-connect.com It has been used to synthesize a wide range of complex molecules with high regio- and stereoselectivity. numberanalytics.commdpi.com

Radical and Organometallic Coupling Reactions for Biphenyl Formation

Beyond the well-established cross-coupling reactions, other methodologies involving radical intermediates and different organometallic reagents also contribute to the synthesis of biphenyls.

Wurtz-Fittig Reactions and Free Radical Mechanisms in Biaryl Synthesis

The Wurtz-Fittig reaction is a modification of the Wurtz reaction, where an aryl halide reacts with an alkyl halide and sodium metal in dry ether to produce a substituted aromatic compound. wikipedia.orgtestbook.com The reaction can also be used to synthesize biphenyls when two aryl halides are coupled. vedantu.com The mechanism of the Wurtz-Fittig reaction is thought to involve the formation of organosodium intermediates and may also proceed through radical pathways. wikipedia.org The formation of side products from the self-coupling of the reactants is a common issue. vedantu.com

Free radical mechanisms are also implicated in other biaryl synthesis methods. For instance, the direct arylation of arenes with aryl halides can be promoted by a base, such as cesium carbonate in DMSO, and is proposed to proceed via a radical mechanism. nih.govacs.org Radical trapping experiments support the involvement of free radical intermediates in these transformations. acs.org These methods offer a transition-metal-free approach to biaryl synthesis. organic-chemistry.org

Applications of Grignard Reagents in Biphenyl Derivatives Formation

Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are powerful nucleophiles and bases extensively used in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.comleah4sci.combyjus.com Their application in the synthesis of biphenyl derivatives, including 3,4,4'-trimethyl-1,1'-biphenyl, is a well-established and versatile methodology. arabjchem.org

The fundamental approach involves the reaction of an aryl Grignard reagent with an aryl halide, a process often catalyzed by transition metals. arabjchem.orgorganic-chemistry.org For the synthesis of an unsymmetrical biphenyl such as this compound, a Grignard reagent derived from one of the aryl precursors is coupled with the other aryl halide. For instance, (3,4-dimethylphenyl)magnesium bromide could be reacted with 4-chlorotoluene (B122035) or 4-bromotoluene (B49008) in the presence of a suitable catalyst.

A significant advancement in this area is the Kumada coupling, the first palladium or nickel-catalyzed cross-coupling reaction developed in 1972. organic-chemistry.org This reaction provides an economical route for producing unsymmetrical biaryls. organic-chemistry.org The primary advantage of the Kumada coupling is the direct use of Grignard reagents, which avoids the extra steps required in other cross-coupling methods like the Negishi coupling, where organomagnesium compounds must first be converted to organozinc compounds. organic-chemistry.org

The general scheme for the formation of a biphenyl derivative using a Grignard reagent is as follows:

Ar-MgX + Ar'-X' → Ar-Ar' + MgXX'

Where:

Ar and Ar' represent aryl groups.

X and X' represent halogens (Cl, Br, I).

The formation of the Grignard reagent itself is a critical step, achieved by reacting an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.org The solvent is crucial as it stabilizes the Grignard reagent. leah4sci.com

A common side reaction in Grignard-based biphenyl synthesis is the formation of a homocoupling product (e.g., Ar-Ar or Ar'-Ar'). libretexts.orgnih.gov This occurs when the Grignard reagent couples with the unreacted starting aryl halide. libretexts.org Reaction conditions, such as high concentrations of the aryl halide and elevated temperatures, can favor the formation of this byproduct. libretexts.org

Several factors influence the success and selectivity of the Grignard-based biphenyl synthesis:

Catalyst Choice: Both nickel and palladium catalysts are effective. Nickel catalysts, often in the form of nickel-phosphine complexes, are particularly useful for creating sterically hindered unsymmetrical biaryls. oup.com Iron-based catalysts, in combination with N-heterocyclic carbene (NHC) ligands, have also been shown to be highly effective and offer a palladium-free alternative. nih.gov

Leaving Group: The nature of the halide on the aryl halide can influence reactivity.

Reaction Conditions: Temperature, solvent, and the presence of additives can all impact the yield and selectivity of the desired biphenyl product.

For the specific synthesis of this compound, one could envision two primary Grignard-based routes:

Route A: Formation of (3,4-dimethylphenyl)magnesium halide followed by a coupling reaction with a 4-halotoluene.

Route B: Formation of (4-methylphenyl)magnesium halide followed by a coupling reaction with a 3,4-dihalotoluene.

The choice between these routes would depend on the availability and reactivity of the starting materials.

A detailed procedure for a related compound, 4,4'-dimethyl-1,1'-biphenyl, involves the preparation of (4-methylphenyl)magnesium bromide from 4-bromotoluene and magnesium in anhydrous THF. orgsyn.org This Grignard reagent is then used in a subsequent coupling reaction. orgsyn.org This example highlights the practical steps involved in generating the necessary Grignard reagent for biphenyl synthesis.

In some cases, a homocoupling of a Grignard reagent can be intentionally employed to produce symmetrical biphenyls. A process has been developed where an aromatic chloride is reacted with magnesium to form a Grignard reagent, and then two molecules of this reagent are coupled in the presence of a catalyst to yield a symmetrical biphenyl derivative. google.comgoogleapis.com

Table 1: Examples of Grignard Reagents and their Application in Biphenyl Synthesis

| Grignard Reagent | Coupling Partner | Catalyst/Conditions | Product Type |

| Phenylmagnesium bromide | Bromobenzene | - | Symmetrical Biphenyl arabjchem.org |

| Aryl Grignard reagents (Ar¹MgBr) | Aryl/Heteroaryl halides (Ar²X) | Iron, Cobalt, or Nickel fluorides with NHC ligands | Unsymmetrical Biaryls nih.gov |

| ortho-substituted aryl Grignard reagents | Aryl halides | Nickel-phosphine complexes | Sterically Hindered Unsymmetrical Biaryls oup.com |

| Aryl Grignard reagents | Aryl fluorides | Palladium or Nickel catalysts | Unsymmetrical Biaryls acs.org |

| (4-methylphenyl)magnesium bromide | Thallium(I) bromide | - | Symmetrical 4,4'-dimethyl-1,1'-biphenyl orgsyn.org |

| 3,4,5-trifluorophenylmagnesium bromide | Trialkyl borates | - | (3,4,5-trifluorophenyl)boronic acid (precursor for biphenyl synthesis) sci-hub.se |

This table is interactive. You can sort and filter the data to explore different aspects of Grignard-based biphenyl synthesis.

The versatility and efficiency of Grignard reagents make them a cornerstone in the synthesis of a wide array of biphenyl derivatives, from simple structures to complex, sterically demanding molecules. The ongoing development of new catalysts and reaction conditions continues to expand the scope and utility of this important reaction.

Advanced Catalytic Systems for Directed Biphenyl Formation

The synthesis of biphenyls, including specifically substituted derivatives like this compound, has been significantly advanced by the development of sophisticated catalytic systems. These catalysts offer high efficiency, selectivity, and functional group tolerance, enabling the construction of the biaryl scaffold under milder conditions and with greater control than traditional methods.

Palladium-Catalyzed Synthetic Routes for Carbon-Carbon Bond Formation

Palladium catalysts are preeminent in the formation of carbon-carbon bonds for biphenyl synthesis, largely through cross-coupling reactions. The most notable of these is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. arabjchem.org This method is widely used for creating unsymmetrical biphenyls due to its mild reaction conditions and high functional group tolerance. sci-hub.se For the synthesis of this compound, this could involve coupling (3,4-dimethylphenyl)boronic acid with 4-halotoluene or vice versa.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (Ar'-B(OR)₂) reacts with the palladium(II) intermediate, transferring the aryl group to the palladium center.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the palladium(0) catalyst.

Another important palladium-catalyzed reaction is the Kumada coupling, which utilizes a Grignard reagent as the organometallic partner. organic-chemistry.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org Palladium-phosphinous acid catalysts have been shown to be effective for the cross-coupling of aryl Grignard reagents with aryl halides, even for the synthesis of sterically crowded biaryls. organic-chemistry.org

The Stille coupling, which employs organotin compounds, and the Hiyama coupling, using organosilicon compounds, are also valuable palladium-catalyzed methods for biphenyl synthesis, although the toxicity of organotin reagents is a drawback of the Stille reaction.

The choice of ligand for the palladium catalyst is crucial for the success of these reactions. Ligands such as phosphines (e.g., triphenylphosphine, tricyclohexylphosphine) and N-heterocyclic carbenes (NHCs) are commonly used to stabilize the palladium center and modulate its reactivity.

Table 2: Overview of Palladium-Catalyzed Biphenyl Synthesis Methods

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl halide/triflate | Mild conditions, high functional group tolerance, low toxicity of byproducts. arabjchem.orgsci-hub.se |

| Kumada | Grignard reagent | Aryl halide | Utilizes readily available and highly reactive Grignard reagents. organic-chemistry.org |

| Stille | Organotin | Aryl halide/triflate | Tolerant to a wide range of functional groups. |

| Hiyama | Organosilicon | Aryl halide/triflate | Uses less toxic organosilicon reagents. |

| Negishi | Organozinc | Aryl halide/triflate | High reactivity and selectivity. |

This table is interactive, allowing for sorting and filtering to compare different palladium-catalyzed methods.

Nickel-Catalyzed C-H Arylation Reactions for Triarylmethane Derivatives

While the primary focus is on biphenyls, it is relevant to note the advances in nickel catalysis for C-C bond formation, some of which are applicable to biaryl synthesis. Nickel catalysts are often a more earth-abundant and cost-effective alternative to palladium.

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, are highly effective for forming biaryls from Grignard reagents and aryl halides. organic-chemistry.org Nickel-phosphine complexes, for instance, can catalyze the synthesis of sterically hindered unsymmetrical biaryls. oup.com The use of specific ligands, such as hydroxyphosphines or N-heterocyclic carbenes, can significantly enhance the reactivity and selectivity of nickel catalysts, enabling the coupling of less reactive electrophiles like aryl chlorides and even aryl ethers. organic-chemistry.orgorganic-chemistry.org

A significant area of development is the direct C-H arylation, where a C-H bond on one aromatic ring is directly coupled with an aryl halide. This approach is highly atom-economical as it avoids the pre-functionalization step of creating an organometallic reagent. While often discussed in the context of creating more complex structures, the principles can be applied to biphenyl synthesis.

For the synthesis of triarylmethanes, which contain multiple phenyl groups, nickel-catalyzed C-H arylation has emerged as a powerful tool. These reactions typically involve the coupling of an aryl Grignard reagent with an aromatic compound possessing an activated C-H bond. While not directly forming a biphenyl, the underlying principles of nickel-catalyzed C-C bond formation are shared.

Copper-Catalyzed Oxidative Coupling Mechanisms for Biphenyl Derivatives

Copper-catalyzed reactions represent another important class of methods for biphenyl synthesis. The Ullmann reaction, discovered in the early 20th century, is a classic example. It involves the self-coupling of two molecules of an aryl halide in the presence of a copper catalyst at high temperatures to form a symmetrical biphenyl. arabjchem.org While traditionally requiring harsh conditions, modern modifications have led to milder and more versatile protocols.

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. The reaction is particularly useful for the synthesis of symmetrical biphenyls.

More recently, copper-catalyzed oxidative coupling reactions have been developed for the synthesis of both symmetrical and unsymmetrical biphenyls. These reactions often proceed through a mechanism involving copper(I) and copper(II) intermediates. For instance, the oxidative coupling of terminal alkynes, followed by aromatization, can lead to biphenyl derivatives.

Copper can also be used as a co-catalyst in palladium-catalyzed reactions, such as the Sonogashira coupling, which, while primarily for forming C-C triple bonds, can be a precursor step in some synthetic routes to complex biphenyls.

Functionalization and Derivatization Strategies for Trimethylated Biphenyl Scaffolds

Once the core this compound scaffold is synthesized, further functionalization can be carried out to introduce additional chemical groups and create a variety of derivatives. These modifications are crucial for tuning the physical, chemical, and biological properties of the molecule.

Electrophilic Substitution Pathways for Biphenyls

Electrophilic aromatic substitution is a fundamental reaction for introducing a wide range of functional groups onto an aromatic ring. In the case of this compound, the existing methyl groups are activating and ortho-, para-directing. The positions on the two phenyl rings available for substitution are influenced by both the electronic effects of the methyl groups and the steric hindrance they create.

The two phenyl rings in a biphenyl system can influence each other's reactivity. The biphenyl linkage itself is generally considered activating and ortho-, para-directing. Therefore, the most likely positions for electrophilic attack on the this compound scaffold would be the positions ortho and para to the existing methyl groups, while also considering the directing effect of the other phenyl ring.

Common electrophilic substitution reactions that could be applied to a trimethylated biphenyl scaffold include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. This is often preferred over alkylation as it is less prone to polysubstitution and rearrangement.

The regioselectivity of these reactions on the this compound scaffold would need to be carefully considered. The positions on the 3,4-dimethylphenyl ring are C2, C5, and C6. The positions on the 4-methylphenyl ring are C2', C3', C5', and C6'. The directing effects of the methyl groups and the other phenyl ring would determine the major product(s).

For example, in a nitration reaction, the nitro group would likely be directed to the positions ortho to the methyl groups, such as the C5 position on the 3,4-dimethylphenyl ring and the C3' and C5' positions on the 4-methylphenyl ring, with the precise outcome depending on the specific reaction conditions.

The functional groups introduced through electrophilic substitution can then serve as handles for further synthetic transformations, allowing for the creation of a diverse library of this compound derivatives with a wide range of properties and potential applications.

Selective Demethylation/Debenzylation Techniques for Aromatic Ethers

The synthesis of hydroxylated biphenyls, analogous to a hydroxylated version of this compound, often involves the cleavage of more stable ether precursors, such as methyl or benzyl (B1604629) ethers. This deprotection step is critical and requires carefully chosen methodologies to achieve high selectivity and yield, especially in complex molecules with multiple functional groups. The choice of reagent and reaction conditions is paramount to selectively cleave the target ether bond while preserving other sensitive moieties.

Selective Demethylation of Aryl Methyl Ethers

The cleavage of the strong aryl-O-methyl bond to yield a phenol (B47542) is a common challenge in organic synthesis. rsc.org Lewis acids are among the most powerful and widely used reagents for this transformation.

Boron Tribromide (BBr₃): This reagent is highly effective for cleaving aryl methyl ethers, even at or below room temperature. orgsyn.org Its utility extends to the demethylation of sterically hindered or electronically deactivated systems. For instance, BBr₃ has been successfully used to demethylate monomethoxylated polychlorinated biphenyl (PCB) derivatives to produce their corresponding hydroxylated metabolites. nih.gov The reaction typically proceeds by treating the methoxy-biphenyl substrate with an excess of BBr₃ in an anhydrous solvent like dichloromethane (B109758) (DCM). nih.govcommonorganicchemistry.com The reaction mechanism involves the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group. researchgate.net While powerful, the stoichiometry of BBr₃ can be tuned to achieve selectivity. In one study on a biphenyl derivative, using 2 equivalents of BBr₃ led to the selective cleavage of one methyl ether, while increasing the amount to 4 equivalents resulted in the cleavage of a second methoxy (B1213986) group. researchgate.net

Magnesium Iodide (MgI₂): A milder alternative for demethylation is magnesium iodide, which can be particularly useful for substrates containing sensitive functional groups. researchgate.net An efficient method involves using MgI₂ under solvent-free conditions. This technique has been applied to the demethylation of biphenyl compounds, demonstrating that the extent of demethylation can be controlled by the amount of reagent used. researchgate.net For example, selective mono-demethylation of a dimethoxybiphenyl compound was achieved, showcasing the method's potential for regioselective synthesis. researchgate.net

Nickel Catalysis: Recent advances have introduced transition-metal-catalyzed methods for C–O bond cleavage. One notable system uses a nickel catalyst with an N-heterocyclic carbene (NHC) ligand to reductively cleave aryl methyl ethers. rsc.org A key feature of this method is that the alkoxy group itself serves as an internal reductant, eliminating the need for an external reducing agent. rsc.org However, this method has limitations; for instance, ortho-substituted anisoles like 2-ethoxy-1,1'-biphenyl were found to be unreactive under the reported conditions. rsc.org

Biocatalysis: An emerging green chemistry approach involves the use of enzymes. Oxidative demethylases, such as the Rieske monooxygenase system (VanA/VanB) from Pseudomonas sp., can selectively demethylate aryl methyl ethers. nih.gov These enzymatic systems operate under mild conditions and can exhibit high regioselectivity, typically targeting the methoxy group at the meta position relative to a carboxylic acid group on the aromatic ring. nih.gov

Interactive Data Table: Selected Examples of Aryl Ether Demethylation on Biphenyl and Analogous Systems

| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| Monomethoxylated PCBs | BBr₃ (excess), DCM | Hydroxylated PCBs | Not specified | nih.gov |

| 4,4'-Dimethoxy-3-formylbiphenyl | MgI₂ (2 equiv.), solvent-free, 100°C | 4'-Hydroxy-4-methoxy-3-formylbiphenyl | 67% | researchgate.net |

| 4,4'-Dimethoxy-3-formylbiphenyl | MgI₂ (4 equiv.), solvent-free, 100°C | 4,4'-Dihydroxy-3-formylbiphenyl | 58% | researchgate.net |

| 3,3'-Dimethoxy-1,1'-biphenyl | BBr₃, CH₂Cl₂ | 3,3'-Dihydroxy-1,1'-biphenyl | 77-86% | orgsyn.org |

| 2-Ethoxy-1,1'-biphenyl | Ni(cod)₂, I(2-Ad)·HCl, NaOᵗBu, Toluene (B28343), 160°C | No reaction | 0% | rsc.org |

| Vanillic Acid | VanA/VanB enzyme system, NADH | Protocatechuic Acid | 77% | nih.gov |

Selective Debenzylation of Aryl Benzyl Ethers

The benzyl ether group is a widely used protecting group for hydroxyl functions due to its general stability and, crucially, its susceptibility to selective cleavage under mild conditions, most commonly via catalytic hydrogenolysis. organic-chemistry.org

Catalytic Hydrogenolysis: This is the preeminent method for O-debenzylation. The reaction typically involves treating the benzyl-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). organic-chemistry.orgacs.org The process is highly efficient and chemoselective, leaving other functional groups like methyl ethers, esters, and even some reducible groups untouched under controlled conditions. organic-chemistry.org The reaction proceeds smoothly to release the free phenol and toluene as a byproduct. organic-chemistry.org

Transfer Hydrogenolysis: An alternative to using pressurized hydrogen gas is transfer hydrogenolysis, which utilizes a hydrogen donor molecule in the presence of the catalyst. sigmaaldrich.comresearchgate.net Common hydrogen donors include formic acid, ammonium (B1175870) formate, or cyclohexene (B86901). organic-chemistry.orgsigmaaldrich.com This method can offer enhanced selectivity and is often safer and more convenient for laboratory-scale synthesis. sigmaaldrich.com For example, efficient debenzylation of O-aryl benzyl ethers has been observed using Pd(0) EnCat™ 30NP, a microencapsulated catalyst, with cyclohexene as the hydrogen donor. sigmaaldrich.com In some systems, Raney-Ni has also been shown to be an effective catalyst for debenzylation under multiphase conditions. unive.it

Lewis Acid-Mediated Debenzylation: Similar to demethylation, Lewis acids can also cleave benzyl ethers. A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) can chemoselectively debenzylate aryl benzyl ethers at low temperatures. organic-chemistry.org Furthermore, magnesium iodide (MgI₂) under solvent-free conditions has been shown to effectively remove benzyl groups. researchgate.net Studies comparing substrates with both methoxy and benzyloxy groups revealed that the O-benzyl group is cleaved more readily than the O-methyl group, allowing for selective debenzylation. researchgate.net

Interactive Data Table: Selected Examples of Aryl Benzyl Ether Debenzylation

| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| 4-Benzyloxy-4'-methoxy-biphenyl | MgI₂ (4 equiv.), solvent-free, 100°C | 4-Hydroxy-4'-methoxy-biphenyl | 83% | researchgate.net |

| 4-Benzyloxy-4'-methoxy-3-formylbiphenyl | MgI₂ (4 equiv.), solvent-free, 100°C | 4-Hydroxy-4'-methoxy-3-formylbiphenyl | 87% | researchgate.net |

| Phenyl Benzyl Ether | Pd/C, H₂ | Phenol | High Yields (General) | organic-chemistry.org |

| Phenyl Benzyl Ether | ARP-Pd catalyst, B₂(OH)₄, Water | Phenol | 98% (GC Yield) | researchgate.net |

| Allyl Benzyl Ether | Raney-Ni, H₂, aq. KOH, isooctane, 50°C | Propanol (via Benzyl Propyl Ether) | Quantitative conversion | unive.it |

Computational Chemistry and Theoretical Investigations of 3,4,4 Trimethyl 1,1 Biphenyl

Molecular Conformation and Stereochemical Analysis of Biphenyl (B1667301) Derivatives

The spatial arrangement of substituted biphenyls is a cornerstone of their chemical and physical properties. The rotation around the central carbon-carbon (C–C) single bond, known as the torsional or dihedral angle, defines the molecule's conformation. This rotation is not entirely free, as it is influenced by steric and electronic interactions between the two aromatic rings and their substituents.

Electronic Control of Conformation via Substituent Effects

Beyond steric hindrance, the electronic nature of substituents can modulate the conformation of biphenyl derivatives. mit.edu Substituents alter the electron density distribution within the aromatic rings, which in turn influences intra- and intermolecular noncovalent interactions that can stabilize or destabilize certain conformations. rsc.org The methyl groups in 3,4,4'-trimethyl-1,1'-biphenyl are weakly electron-donating. This electronic effect can influence the molecule's interaction with its environment and its preferred conformation in different phases (gas, solution, solid-state). rsc.orgmdpi.com

Noncovalent Interactions and Supramolecular Self-Assembly Modeling

Noncovalent interactions are the primary driving forces behind the self-assembly of molecules into ordered structures, such as molecular crystals. nih.gov For biphenyl derivatives, these interactions dictate how individual molecules pack together, influencing material properties. acs.org

Intermolecular Forces in Crystal Packing of Biphenyl Derivatives

The crystal packing of aromatic molecules like this compound is governed by a combination of weak intermolecular forces. mdpi.comscirp.org These include:

Van der Waals Forces: These are ubiquitous attractive or repulsive forces between molecules and are a major contributor to the stabilization of the crystal lattice. mdpi.com Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, often shows that H···H contacts, a component of van der Waals forces, account for the largest proportion of interactions in the crystal packing of hydrocarbon-rich molecules. mdpi.comscirp.org

C-H···π Interactions: These are a form of hydrogen bonding where a C-H bond acts as a donor and a π-system (the aromatic ring) acts as an acceptor. These interactions are crucial in organizing aromatic molecules in the solid state and can influence the preferred dihedral angle. mdpi.comrsc.org

π-π Stacking: This involves attractive interactions between the π-electron clouds of adjacent aromatic rings. While unsubstituted biphenyl favors a twisted conformation in the gas phase, intermolecular forces in the solid state can favor a more planar geometry to optimize π-π stacking and other packing efficiencies. chinesechemsoc.orgacs.org

The specific arrangement of methyl groups in this compound will influence the balance of these forces, leading to a unique crystal packing arrangement. mdpi.com

Table 2: Key Intermolecular Interactions in Aromatic Crystal Packing This table outlines the common noncovalent forces and their typical contributions as determined by computational methods like Hirshfeld surface analysis.

| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |

| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | Often the largest contributor (>50%) for hydrocarbons. mdpi.com |

| C-H···π Contacts | A hydrogen atom interacting with the face of an aromatic ring. | Significant, often appearing as "wings" in fingerprint plots. mdpi.comscirp.org |

| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | Contribution varies; indicated by C···C contacts. mdpi.com |

| N-H···O/O-H···O | Strong, directional hydrogen bonds (if applicable). | Appear as sharp spikes in fingerprint plots. mdpi.comiucr.org |

Theoretical Analysis of Supramolecular Buttressing Effects

The concept of "supramolecular buttressing" describes how neighboring molecules in a crystal lattice can sterically restrict the motion of a central molecule. acs.orgresearchgate.net This effect is particularly relevant for conformationally flexible molecules like biphenyls. The substituents on one molecule can act as "buttresses," preventing the rotation or flattening of an adjacent molecule, thereby locking in a specific dihedral angle throughout the crystal.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, especially Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. researchgate.netdiva-portal.orgchemmethod.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties from first principles. aip.orgacs.org

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including the equilibrium torsional angle between the phenyl rings. chemmethod.com

Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's electronic excitability and chemical reactivity. scivisionpub.com

Predict Reactivity: Generate Molecular Electrostatic Potential (MEP) maps, which show the electron density distribution. researchgate.netscivisionpub.com Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are sites for nucleophilic attack. scivisionpub.com

Simulate Spectra: Predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data for structure validation. nih.gov

Systematic computational studies on substituted biphenyls benchmark various DFT functionals and basis sets to ensure the accuracy of calculated properties, such as rotational barriers. researchgate.netmdpi.com Such theoretical investigations provide fundamental insights into how the specific substitution pattern of this compound governs its structure and potential chemical behavior. chemmethod.com

Table 3: Typical Outputs from Quantum Mechanical Calculations for a Biphenyl Derivative This table illustrates the type of data generated from DFT calculations and its significance. The values are hypothetical for a representative methylated biphenyl.

| Calculated Property | Typical Value | Significance |

| Equilibrium Dihedral Angle (Φ) | 40-50° (gas phase) | Defines the molecule's most stable conformation. wikipedia.org |

| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron (oxidation potential). researchgate.net |

| LUMO Energy | -1.1 eV | Relates to the ability to accept an electron (reduction potential). researchgate.net |

| HOMO-LUMO Gap (E_gap) | 5.1 eV | Indicates electronic stability and optical properties. researchgate.net |

| Dipole Moment | 0.3 - 0.8 D | Measures the overall polarity of the molecule. |

Molecular Orbital Theory Applications in Biphenyl Systems

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be in orbitals that extend over the entire molecule. utexas.eduhuntresearchgroup.org.uk In biphenyl systems, the interaction between the π-orbitals of the two phenyl rings is of particular interest. This interaction is highly dependent on the torsional (dihedral) angle between the rings. When the rings are coplanar (0° dihedral angle), maximum π-delocalization occurs, whereas a perpendicular arrangement (90° dihedral angle) results in two isolated π-systems. acs.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. iucr.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. schrodinger.com

For substituted biphenyls, the nature and position of the substituents alter the energies of the FMOs. Electron-donating groups, such as methyl groups, tend to raise the energy of the HOMO, while electron-withdrawing groups lower it. These substitutions can also affect the HOMO-LUMO gap, thereby influencing the molecule's electronic and optical properties. researchgate.net

Theoretical calculations for substituted biphenyls often show that the HOMO is typically a π-orbital delocalized across both rings, while the LUMO is a π* (antibonding) orbital. The precise energies and delocalization patterns are influenced by the substitution pattern and the molecule's conformation. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Biphenyl

This table provides representative data for how frontier orbital energies might be characterized for a substituted biphenyl like this compound, based on general findings for similar compounds. The exact values would require specific calculations for this molecule.

| Molecular Orbital | Energy (eV) - DFT/B3LYP | Description |

| LUMO+1 | -0.5 | Higher energy antibonding orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO | -6.0 | Highest Occupied Molecular Orbital |

| HOMO-1 | -6.8 | Lower energy occupied orbital |

| HOMO-LUMO Gap | 4.5 | Energy difference between HOMO and LUMO |

Note: Data are illustrative and based on typical values for substituted biphenyls.

Advanced Spectroscopic Characterization of 3,4,4 Trimethyl 1,1 Biphenyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3,4,4'-trimethyl-1,1'-biphenyl. weebly.com By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular connectivity and conformation can be assembled. weebly.comipb.pt

In the ¹H NMR spectrum, the aromatic protons of the biphenyl (B1667301) core and the protons of the methyl groups will exhibit distinct signals. The exact chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the methyl groups at the 3, 4, and 4' positions will have characteristic shifts, typically in the range of δ 2.0-2.5 ppm. The aromatic protons will appear further downfield, generally between δ 7.0 and 7.6 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) revealing their substitution pattern on the phenyl rings.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the methyl carbons and the aromatic carbons, including the quaternary carbons of the biphenyl linkage, can be definitively assigned.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) can identify longer-range (2-3 bond) C-H correlations, and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, which is crucial for determining the preferred conformation and the dihedral angle between the two phenyl rings. ipb.pt In cases of atropisomerism, which can occur in sterically hindered biphenyl derivatives, dynamic NMR (DNMR) studies at variable temperatures can be used to determine the rotational barriers around the aryl-aryl bond. unibo.it

Table 1: Representative NMR Data for Substituted Biphenyls This table provides example data for similar structures to illustrate the type of information obtained from NMR spectroscopy. Specific data for this compound was not available in the search results.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-methyl-1,1'-biphenyl | ¹H | 7.62, 7.48-7.42, 7.37, 7.20, 2.46 | d, m, t, d, s | 7.4, N/A, 7.3, 7.4, N/A |

| ¹³C | 141.4, 141.3, 138.4, 128.8, 128.7, 128.1, 128.0, 127.24, 127.22, 124.3, 21.6 | N/A | N/A | |

| 4-methoxy-1,1'-biphenyl | ¹H | 7.59-7.54, 7.44, 7.33, 7.01, 3.87 | m, t, t, d, s | N/A, 7.4, 7.4, 8.7, N/A |

| ¹³C | 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4 | N/A | N/A |

Data sourced from reference rsc.org

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a characteristic way upon ionization. Common fragmentation pathways for biphenyls and alkylbenzenes include the loss of methyl groups (a loss of 15 mass units) and cleavage of the biphenyl bond. libretexts.orgajgreenchem.com The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component as it elutes. This is highly effective for assessing the purity of a sample and identifying any potential impurities.

Table 2: Expected Mass Spectrometry Data for this compound This table is illustrative and based on the expected fragmentation of the named compound.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 196 | Molecular Ion |

| [M-CH₃]⁺ | 181 | Loss of a methyl group |

| [M-2CH₃]⁺ | 166 | Loss of two methyl groups |

| [M-3CH₃]⁺ | 151 | Loss of three methyl groups |

| [C₁₂H₉]⁺ | 153 | Biphenyl fragment |

| [C₇H₇]⁺ | 91 | Tropylium ion (from toluene-like fragments) |

Optical Spectroscopy for Electronic Transitions, including UV/Visible Absorption

UV/Visible absorption spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions. slideshare.net

The biphenyl chromophore exhibits characteristic absorption bands. A strong absorption band, often referred to as the K-band, is associated with the conjugation between the two phenyl rings. nih.gov The position (λmax) and intensity (molar absorptivity, ε) of this band are sensitive to the substitution pattern and the dihedral angle between the rings. nih.govias.ac.in Increased conjugation generally leads to a bathochromic (red) shift to longer wavelengths. bspublications.net Conversely, steric hindrance from substituents in the ortho positions can force the rings out of planarity, reducing conjugation and causing a hypsochromic (blue) shift to shorter wavelengths. nih.gov

In this compound, the methyl groups are not in the ortho positions and are therefore not expected to cause significant steric hindrance. Their electron-donating nature may cause a slight bathochromic shift compared to unsubstituted biphenyl. The UV/Vis spectrum provides valuable information about the electronic structure and conformation of the molecule in solution.

Table 3: Representative UV/Visible Absorption Data for Substituted Biphenyls This table provides example data for similar structures to illustrate the type of information obtained from UV/Visible spectroscopy. Specific data for this compound was not available in the search results.

| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Reference |

| Biphenyl | Light petroleum | 248.0 | 17,000 | ias.ac.in |

| o-Methoxy biphenyl | n-Hexane | 246.0 | 13,500 | ias.ac.in |

| o-Hydroxy biphenyl | n-Hexane | 244.2 | 12,500 | ias.ac.in |

| 4-Methylbiphenyl | Not specified | ~252 | Not specified | cdnsciencepub.com |

Chiroptical Spectroscopy, such as Electronic Circular Dichroism (ECD), for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, many of its derivatives, especially those with bulky ortho substituents that restrict rotation around the biphenyl bond, can exhibit atropisomerism and exist as stable, non-superimposable enantiomers.

ECD measures the differential absorption of left and right circularly polarized light. For a chiral biphenyl derivative, the ECD spectrum will show characteristic positive or negative Cotton effects. The sign and intensity of these Cotton effects, particularly the band around 250 nm (the biphenyl A band), are directly related to the helicity (P or M twist) of the biphenyl core. mdpi.comrsc.org A positive Cotton effect at this wavelength is typically associated with an M (left-handed) twist, while a negative Cotton effect corresponds to a P (right-handed) twist. mdpi.com

By derivatizing a chiral molecule with a biphenyl probe, it is possible to induce a preferred twist in the biphenyl moiety. acs.orgnih.govnih.gov The sign of the resulting Cotton effect in the ECD spectrum can then be used to deduce the absolute configuration of the original chiral molecule. rsc.orgacs.org This method has proven to be a reliable and sensitive tool for stereochemical assignments. rsc.org

X-ray Diffraction for Solid-State Structure Determination and Crystal Engineering

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, including the critical dihedral angle between the two phenyl rings of the biphenyl core.

For this compound, a crystal structure would reveal how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as C-H···π interactions. iucr.orgacs.org The solid-state conformation, particularly the twist of the biphenyl unit, can be accurately measured. iucr.org

X-ray diffraction is also a key tool in crystal engineering, which aims to design and synthesize crystalline materials with desired properties. xray.cz By understanding the intermolecular forces that govern the crystal packing of substituted biphenyls, it is possible to design derivatives that self-assemble into specific supramolecular architectures. rsc.org The Cambridge Structural Database (CSD) is a valuable resource that contains a vast collection of crystal structures, including those of many substituted biphenyls, which can be used for comparative analysis.

Table 4: Illustrative Crystallographic Data for a Substituted Biphenyl Derivative This table presents data for (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one to demonstrate the type of information obtained from X-ray diffraction.

| Parameter | Value |

| Chemical Formula | C₂₂H₁₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.345(3) |

| b (Å) | 11.234(3) |

| c (Å) | 15.876(5) |

| β (°) | 98.45(3) |

| Biphenyl Dihedral Angle (°) | 38.02 (15) |

Data sourced from reference iucr.org

Advanced Materials Science Applications of Trimethylated Biphenyls

Polymer Chemistry and Conjugated Systems

The incorporation of trimethylated biphenyl (B1667301) units into polymer backbones significantly influences the resulting material's properties, leading to enhanced thermal stability, mechanical strength, and desirable optoelectronic characteristics.

Integration into High Molecular Weight Polyarylene Ether Nitrile Copolymers

High molecular weight biphenyl-based polyarylene ether nitrile (PEN) copolymers are synthesized via nucleophilic aromatic substitution polymerization. expresspolymlett.com In a typical synthesis, 2,6-dichlorobenzonitrile (B3417380) (DCBN) is reacted with varying molar ratios of 4,4'-dihydroxybiphenyl (B160632) (BP) and other bisphenols like hydroquinone (B1673460) (HQ). expresspolymlett.com The inclusion of the biphenyl moiety, which can be substituted with methyl groups, has been shown to enhance the mechanical properties of the resulting PENs compared to those containing ketone or sulfone linkages. expresspolymlett.com

The properties of these copolymers are directly influenced by the biphenyl content. For instance, adjusting the molar ratio of BP and HQ affects the glass transition temperature (Tg), initial decomposition temperature, mechanical strength, and crystallinity of the final polymer. expresspolymlett.com While PEN homopolymers often suffer from poor solubility, copolymerization improves their processability, making them soluble in solvents like NMP, DMF, and DMAc upon heating. expresspolymlett.com These copolymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 450°C and high char yields at 800°C in a nitrogen atmosphere. expresspolymlett.com

The introduction of poly(aryl ether ketone) segments into the PEN backbone by using 4,4′-Difluorobenzophenone as a co-monomer can further enhance crystallinity and mechanical properties. mdpi.com For example, a copolymer with 30% DFBP content showed a tensile strength of 109.9 MPa and an elongation at break of 45.2%. mdpi.com Thermal treatment can further increase the crystallinity of these poly(ether nitrile ketone) copolymers. mdpi.com

| Property | Value/Observation | Reference |

| Synthesis Method | Nucleophilic aromatic substitution polymerization | expresspolymlett.com |

| Common Monomers | 2,6-dichlorobenzonitrile, 4,4'-dihydroxybiphenyl, Hydroquinone | expresspolymlett.com |

| Improved Properties | Mechanical strength, Thermal stability | expresspolymlett.com |

| Solubility | Soluble in NMP, DMF, DMAc on heating | expresspolymlett.com |

| Thermal Stability | Stable up to 450°C, high char yield | expresspolymlett.com |

Synthesis of Conjugated Polymers for Optoelectronic and Electronic Materials

Conjugated polymers are a class of materials that have garnered significant interest for their use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photodetectors (OPDs). kennesaw.educhalmers.se The synthesis of these polymers often involves organometallic coupling reactions or chemical oxidative polymerization. raco.cat The ability to tailor the structure of these polymers allows for the fine-tuning of their optoelectronic properties. kennesaw.edu

The incorporation of specific structural motifs, such as those derived from trimethylated biphenyls, can influence the polymer's properties. For instance, the synthesis of benzodithiophene-based conjugated copolymers with nucleobase side chains has been shown to influence molecular assembly and organization, leading to improved hole mobilities. rsc.org While the direct use of 3,4,4'-Trimethyl-1,1'-biphenyl in these specific examples is not detailed, the principle of using substituted biphenyls to control polymer properties is well-established.

The development of new monomers and polymerization techniques aims to simplify the synthesis of high-performance conjugated polymers, making them more accessible for widespread use. kennesaw.edu The goal is to create materials with good thermal stability and processability for applications in organic electronics. kennesaw.eduraco.cat

Supramolecular Polymerization and Dynamic Morphology Control

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding and π–π stacking, which allows for dynamic and reversible assembly. rug.nl This dynamic nature is crucial for applications in biomedical fields and the development of "smart" materials that can respond to external stimuli. rug.nl

Biphenyl derivatives are key components in the formation of some supramolecular polymers. For instance, amino-acid-derived chiral biphenyldiimides can self-assemble into one-dimensional supramolecular polymers driven by hydrogen bonding. wur.nl The conformational flexibility of the biphenyl core in these systems can be retained during self-assembly. wur.nl

The interplay between the folding and aggregation of polymer chains determines the material's properties. chiba-u.jp Researchers have developed photoresponsive supramolecular polymers containing a twistable biphenyl and an azobenzene (B91143) photoswitch. chiba-u.jp In these systems, photoisomerization of the azobenzene unit can induce the unfolding of the polymer, thereby accelerating interchain aggregation. chiba-u.jp This demonstrates how the incorporation of specific molecular units, like substituted biphenyls, can allow for external control over the polymer's morphology and properties. chiba-u.jpnih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Biphenyl Ligands

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic ligands and either metal nodes (in MOFs) or covalent bonds (in COFs). nih.govchinesechemsoc.org Biphenyl-based ligands are frequently used in the synthesis of these frameworks due to their rigidity and ability to form robust, porous structures. ossila.comrsc.org

Design and Synthesis of Biphenyl-Based Ligands for Porous Frameworks

The design of biphenyl-based ligands is crucial for controlling the structure and properties of the resulting MOFs and COFs. By modifying the biphenyl core with functional groups, such as carboxylates or amines, and substituents like methyl groups, researchers can tune the porosity, stability, and functionality of the framework. rsc.orgresearchgate.net For example, 4,4',4'',4'''-( [1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde is a tetratopic ligand used in the synthesis of imine-linked COFs. ossila.com

The synthesis of these frameworks often occurs under solvothermal conditions, where the ligands and metal precursors self-assemble into crystalline structures. rsc.org In some cases, in situ reactions can be used to generate the desired ligand during the MOF synthesis, offering a pathway to novel framework topologies. rsc.org The choice of solvent and reaction conditions can also influence the final structure and properties of the material. researchgate.net

| Framework Type | Ligand Example | Key Feature | Reference |

| COF | 4,4',4'',4'''-( [1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde | Tetratopic geometry for imine-linked COFs | ossila.com |

| MOF | 4′-nitro-[1,1′-biphenyl]-3,5-dicarboxylic acid | In situ reduction to amine for MOF formation | rsc.org |

| MOF | 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid | Meta-substitution leading to 3D interpenetrated structure | researchgate.net |

Catalytic Applications of Biphenyl-Derived MOF/COF Materials (e.g., Photocatalysis, Henry Reaction)

The porous nature and high surface area of MOFs and COFs make them excellent candidates for applications in heterogeneous catalysis. acs.orgsciopen.com The uniform and tunable pore structures of these materials can enhance the accessibility of active sites and promote the adsorption of substrates. researchgate.net

Biphenyl-derived frameworks have shown promise in a variety of catalytic reactions. For instance, COFs synthesized from biphenyl-based ligands and porphyrins act as effective heterogeneous photocatalysts for reversible addition-fragmentation chain-transfer (RAFT) polymerization and hydrogen evolution from water. ossila.com The introduction of pyrene-based ligands, which can be extended with biphenyl groups, into MOF structures can enhance electron transfer efficiency, making them promising for heterogeneous catalysis. rsc.org

MOFs can be designed to have Lewis acidic or basic sites, or even bifunctional character, which is desirable for catalysis. acs.org They have been employed in reactions such as CO2 cycloaddition to epoxides and various hydrogenation reactions. researchgate.netresearchgate.netmdpi.com The ability to precisely control the structure of these materials at the molecular level offers significant opportunities for the development of highly active and selective catalysts for a wide range of chemical transformations. acs.orgmdpi.com

Gas Adsorption and Separation Properties in Biphenyl-Derived MOFs/COFs

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas. nih.govresearchgate.net Their structure, built from organic linkers (or "struts") and metal nodes (in MOFs) or light elements (in COFs), can be precisely designed for applications like gas storage and separation. nih.govresearchgate.netwikipedia.org Biphenyl derivatives, including those with methyl substitutions, are frequently used as the organic linkers due to their rigidity and defined geometry. wikipedia.org

The introduction of methyl groups onto the biphenyl linker can significantly impact gas separation performance. In a study on polyimides derived from methyl-substituted biphenyl diamines for gas separation membranes, methylation was shown to increase the fractional free volume of the material. uva.es This increase in free space between polymer chains enhances gas permeability. For instance, polyimides synthesized with methyl-substituted biphenyl diamines demonstrated a marked increase in permeability for gases like O₂, N₂, and CO₂ compared to their non-methylated counterparts. uva.es While this research focuses on polymers, the principle extends to MOFs and COFs, where modifying the linker with methyl groups can tune pore size and functionality to optimize selectivity for specific gas pairs, such as CO₂/CH₄ or Xe/Kr. researchgate.netgoogle.com

For example, research into fluorinated polyimides incorporating methyl-substituted biphenyl units highlights this trade-off. The addition of methyl groups was part of a strategy to increase the rigidity of the polymer chains, which can improve selectivity by creating a more defined pore structure for molecular sieving. uva.es

| Polymer | Gas | Permeability (Barrer) | Ideal Selectivity (O₂/N₂) |

|---|---|---|---|

| 6FDA-BFAPB (non-methylated biphenyl) | O₂ | 15.4 | 4.1 |

| N₂ | 3.8 | ||

| 6FDA-4MeBFAPB (methylated biphenyl) | O₂ | 70 | 3.5 |

| N₂ | 20 | ||

| 6FDA-6MeBFAPB (methylated biphenyl) | O₂ | 85 | 3.3 |

| N₂ | 26 |

Exploration of Two-Photon Absorption Characteristics in Biphenyl-Based COFs

Two-photon absorption (TPA) is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and bio-imaging. rsc.org Covalent-Organic Frameworks (COFs) provide a unique platform for designing efficient TPA materials. By incorporating chromophores (light-absorbing molecules) into a highly ordered, crystalline COF structure, their transition dipoles can be collectively aligned, dramatically enhancing TPA efficiency compared to randomly oriented molecules in solution. researchgate.netresearchgate.net

Biphenyl derivatives can serve as the central core linking electron-donating and/or accepting groups to form the chromophoric linkers in these COFs. Research has demonstrated that imine-linked COFs synthesized from aldehyde-terminated triarylamine linkers built around a biphenyl core can exhibit exceptionally high TPA cross-sections. researchgate.netossila.com The precise, coherent arrangement of these biphenyl-based chromophores within the COF layers, combined with specific interlayer packing (such as a serrated arrangement), maximizes the material's TPA response. researchgate.net One such COF, constructed from 4,4',4'',4'''-([1,1'-biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde, achieved a two-photon action cross-section (2PACS) value of 8,756 Göppert-Mayer (GM) units per chromophore, which is among the best-performing molecule-based TPA materials. researchgate.netossila.com This represents a more than 100-fold enhancement compared to the constituent molecular building blocks alone. researchgate.net

| Material Type | Key Biphenyl Component | TPA Cross-Section | Reference |

|---|---|---|---|

| Covalent-Organic Framework (COF) | 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde | 8,756 GM/chromophore | researchgate.netossila.com |

Optoelectronic and Electronic Device Applications

The rigid and conjugated nature of the biphenyl unit makes its derivatives, including methylated versions, excellent candidates for use in a range of optoelectronic and electronic devices. rsc.org

In OLEDs, biphenyl derivatives are widely used as host materials for the emissive layer, as charge-transporting materials, or as the emitters themselves. rsc.orgarabjchem.org The biphenyl core provides good thermal stability and a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs. Methyl substitutions play a key role in tuning the material's properties. For example, attaching methyl groups to a 4,4′-bis(9-carbazolyl)-biphenyl (CBP) core can lock the angle between the carbazole (B46965) and biphenyl units. researchgate.net This steric hindrance prevents rotational relaxation, helping to maintain a high triplet energy and improving the glass transition temperature, both of which are vital for device longevity and efficiency. researchgate.net

In one study, a host material named BTBP, which conjugates two electron-transporting triazole moieties on a biphenyl core, was synthesized. acs.org This material exhibited a wide bandgap (4.0 eV), high triplet energy (>3.0 eV), and balanced charge transport, making it a suitable universal host for various color emitters, especially for blue phosphorescent OLEDs. acs.org

| Property | Value |

|---|---|

| Bandgap (E_g) | 4.0 eV |

| Triplet Energy (E_T) | > 3.0 eV |

| HOMO Level | 5.8 eV |

| LUMO Level | 1.8 eV |

| Glass Transition Temp. (T_g) | 126 °C |

| Hole Mobility | 2.9 x 10⁻⁵ cm²/V·s |

| Electron Mobility | 5.8 x 10⁻⁵ cm²/V·s |

Biphenyl derivatives are a cornerstone of liquid crystal (LC) technology. desy.desctunisie.org Their rigid, rod-like molecular shape is essential for forming the nematic and smectic phases that underpin the operation of LCDs. arabjchem.orgontosight.ai The introduction of functional groups, such as alkyl (including methyl) or fluoro groups, to the biphenyl core modifies key physical properties like melting point, viscosity, dielectric anisotropy, and birefringence. arabjchem.org

For example, fluorinated biphenyls are fundamental building blocks in the liquid crystal mixtures used for thin-film transistor (TFT) LCDs. arabjchem.org More complex designs, such as bridged biphenyls where the two phenyl rings are linked by a propylene (B89431) chain, have been explored to create low-temperature nematic liquid crystals. rsc.org In one study, a terphenyl derivative incorporating a bridged biphenyl with a pentyl group exhibited a supercooled nematic phase at room temperature, demonstrating how structural modifications to the biphenyl core can be used to achieve desired phase behavior over a specific temperature range. rsc.org The substitution pattern, including the placement of methyl groups, is critical for controlling the molecular packing and, consequently, the stability and temperature range of the liquid crystalline phase.

Biphenyl compounds are widely used in the development of organic semiconductors for applications like organic field-effect transistors (OFETs). alfa-chemistry.com The rigid, conjugated structure facilitates intermolecular π-π stacking, which is essential for efficient charge transport. alfa-chemistry.com Extending the π-conjugated system of the biphenyl core or introducing specific functional groups can enhance intermolecular interactions and charge mobility. alfa-chemistry.com

Biphenyl derivatives are noted for having low-lying highest occupied molecular orbital (HOMO) energy levels, which makes them effective hole-blocking materials in device architectures like OLEDs. alfa-chemistry.com Furthermore, their inherent stability and strong π-π interactions make them ideal semiconductor materials for OFETs. Modifying the end groups of biphenyl compounds can improve their crystallinity when deposited as thin films, a key requirement for high-performance semiconductor layers. alfa-chemistry.com The use of biphenyl derivatives as building blocks for more complex functional materials, such as luminescent complexes or semiconductors, is an active area of research. ontosight.ai

Reaction Mechanisms and Chemical Reactivity Studies of 3,4,4 Trimethyl 1,1 Biphenyl

Mechanistic Pathways of Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, and the synthesis of biphenyl (B1667301) derivatives like 3,4,4'-trimethyl-1,1'-biphenyl often relies on these powerful methods. rsc.org The mechanisms of these reactions, particularly those catalyzed by palladium, are well-established and proceed through a series of key steps.

Oxidative Addition and Reductive Elimination in Palladium-Catalyzed Cycles

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, characteristically involves three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orguky.edu

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. rsc.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. rsc.org The oxidation state of palladium increases from 0 to +2. For the synthesis of this compound, this would typically involve the reaction of a palladium(0) catalyst with an appropriately substituted aryl halide, such as 4-bromo-1,2-dimethylbenzene or 1-bromo-4-methylbenzene. The rate of this step can be influenced by the electronic nature of the substituents on the aryl halide. researchgate.net

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex. rsc.orguky.edu This displaces the halide and brings both organic fragments that will form the new biphenyl linkage onto the same palladium center.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. libretexts.org In this step, the two organic ligands on the palladium(II) complex couple to form the desired biphenyl product, in this case, this compound. researchgate.net This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.com For reductive elimination to occur, the two organic groups must be positioned cis to each other on the palladium center. libretexts.org

Role of Ligands and Co-catalysts in Reaction Selectivity and Efficiency

The choice of ligands and co-catalysts plays a critical role in the success of palladium-catalyzed cross-coupling reactions, influencing both the selectivity and efficiency of the process.

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes, coordinate to the palladium center and modulate its electronic and steric properties. beilstein-journals.org The selection of an appropriate ligand can significantly impact the rates of oxidative addition and reductive elimination, stabilize the catalytic species, and prevent the formation of undesirable side products. conicet.gov.ar For instance, bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald-type biphenylphosphine family, have been shown to be highly effective in promoting challenging cross-coupling reactions. conicet.gov.ar The steric bulk of these ligands can facilitate the reductive elimination step and prevent the formation of inactive palladium clusters. conicet.gov.ar The electronic properties of the ligand can also influence the reactivity of the catalyst, with more electron-rich ligands often leading to increased catalytic activity. nih.gov

Co-catalysts: Co-catalysts, such as bases in the Suzuki reaction, are essential for the transmetalation step. rsc.org The base activates the organoboron reagent, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. rsc.org The choice of base and solvent can have a profound effect on the reaction yield and selectivity. In some cases, the presence of a co-catalyst is also necessary to reduce a palladium(II) precatalyst to the active palladium(0) species in situ. uky.edu

The interplay between the catalyst, ligands, and co-catalysts is complex, and optimizing these components is crucial for developing efficient and selective syntheses of substituted biphenyls like this compound.

Electrophilic Aromatic Substitution Mechanisms on Substituted Biphenyls

The aromatic rings of biphenyl and its derivatives can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. pearson.com The presence of substituents on the biphenyl core, such as the methyl groups in this compound, significantly influences the regioselectivity of these reactions.

Regioselectivity in Substitution Reactions of Trimethylated Biphenyls

The methyl groups in this compound are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. scholarsresearchlibrary.com The phenyl group itself is also considered an ortho, para-directing group. pearson.com The regioselectivity of an electrophilic substitution reaction on this compound will be determined by a combination of these directing effects and steric hindrance.

The substitution pattern is predicted by considering the activation of each phenyl ring and the most reactive positions on that ring. pearson.com The ring with two methyl groups (the 3,4-dimethylphenyl group) is more activated than the ring with one methyl group (the 4-methylphenyl or p-tolyl group). Therefore, electrophilic attack is more likely to occur on the 3,4-dimethylphenyl ring.

Within the 3,4-dimethylphenyl ring, the possible positions for substitution are C2, C5, and C6.

Position 5: This position is para to the methyl group at C4 and ortho to the methyl group at C3. It is sterically accessible.

Position 2: This position is ortho to the methyl group at C3 and meta to the methyl group at C4. It is also adjacent to the other phenyl ring, which can create steric hindrance.

Position 6: This position is ortho to the methyl group at C4 and meta to the methyl group at C3.

On the 4'-methylphenyl ring, the positions available for substitution are C2', C3', C5', and C6'. The methyl group at C4' directs incoming electrophiles to the ortho positions (C3' and C5').

The precise outcome of an electrophilic substitution reaction, such as nitration or halogenation, will depend on the specific electrophile and the reaction conditions. wuxiapptec.com Generally, substitution is favored at the positions that are most activated and least sterically hindered. Computational methods can be employed to predict the regioselectivity by calculating the relative energies of the intermediate carbocations (sigma complexes) for each possible substitution site. wuxiapptec.com

| Ring | Position | Activating Groups | Directing Effect | Steric Hindrance | Predicted Reactivity |

| 3,4-dimethylphenyl | 5 | 3-Me, 4-Me | ortho, para | Low | High |

| 3,4-dimethylphenyl | 2 | 3-Me | ortho | High | Moderate |

| 3,4-dimethylphenyl | 6 | 4-Me | ortho | Low | High |